2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE
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Overview
Description
2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a benzimidazole moiety linked to a cyclohexanedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE typically involves multiple steps. One common method starts with the preparation of the benzimidazole moiety, which can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives . The resulting benzimidazole is then reacted with an appropriate aldehyde to introduce the benzimidazolylmethyl group.
The cyclohexanedione component can be synthesized through the aldol condensation of acetone with a suitable aldehyde, followed by cyclization . The final step involves the coupling of the benzimidazolylmethyl group with the cyclohexanedione under basic conditions, typically using a strong base like potassium hydroxide in a polar solvent such as dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The cyclohexanedione component may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-1,3-BENZIMIDAZOLE-2-YLMETHYL: Shares the benzimidazole core but lacks the cyclohexanedione component.
5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE: Contains the cyclohexanedione structure but lacks the benzimidazole moiety.
Uniqueness
2-{[(1H-1,3-BENZIMIDAZOL-2-YLMETHYL)AMINO]METHYLENE}-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to the combination of the benzimidazole and cyclohexanedione structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethyliminomethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-17(2)7-14(21)11(15(22)8-17)9-18-10-16-19-12-5-3-4-6-13(12)20-16/h3-6,9,21H,7-8,10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXGXZHCFIDMPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2=NC3=CC=CC=C3N2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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